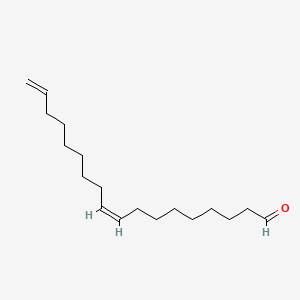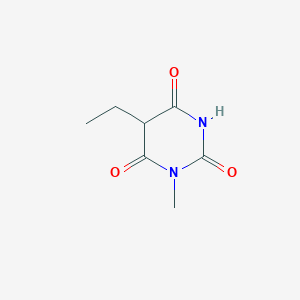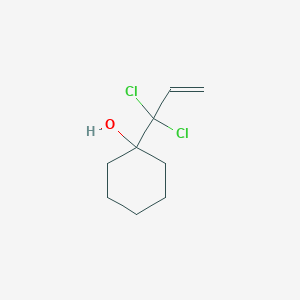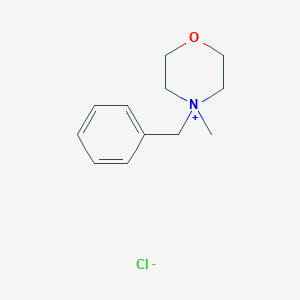
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a methylanilino group, and a cyclohexa-diene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process can be carried out using periodate oxidants, which facilitate the coupling of the aniline derivative to the cyclohexa-diene-dione core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the diene-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodates and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the production of reactive oxygen species (ROS) and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-5-methylcyclohexa-3,5-diene-1,2-dione: Similar structure but lacks the anilino group.
Cyclohexa-2,5-diene-1,4-dione derivatives: These compounds share the diene-dione core but have different substituents.
Uniqueness
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and methylanilino groups, which confer distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
53250-42-3 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)15-11-7-12(16)13(17)8-14(11)18-2/h3-8,15H,1-2H3 |
Clé InChI |
OPZISVSPBVCFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)



![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
